molecular formula C20H18BrNO4 B214438 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214438
M. Wt: 416.3 g/mol
InChI Key: UUOSRMOIEPWKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound features a bromine atom at the 5-position, a hydroxy group at the 3-position, and a methoxyphenyl group at the 2-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like m-CPBA, and reducing agents like NaBH4. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand the biological mechanisms of indole derivatives and their interactions with various biological targets.

    Chemical Biology: It serves as a probe to study enzyme activities and protein-ligand interactions.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

    1-Allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: This compound has a hydroxy group instead of a methoxy group at the 2-position, which may affect its biological activity and chemical reactivity.

    1-Allyl-5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: The substitution of bromine with chlorine at the 5-position can influence the compound’s reactivity and interactions with biological targets.

    1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-thione: Replacing the carbonyl group with a thione group may alter the compound’s chemical properties and biological effects.

These comparisons highlight the uniqueness of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C20H18BrNO4/c1-3-10-22-16-9-8-13(21)11-15(16)20(25,19(22)24)12-17(23)14-6-4-5-7-18(14)26-2/h3-9,11,25H,1,10,12H2,2H3

InChI Key

UUOSRMOIEPWKLT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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